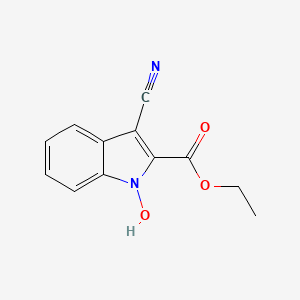

Ethyl 3-cyano-1-hydroxy-indole-2-carboxylate

Description

Properties

CAS No. |

37914-48-0 |

|---|---|

Molecular Formula |

C12H10N2O3 |

Molecular Weight |

230.22 g/mol |

IUPAC Name |

ethyl 3-cyano-1-hydroxyindole-2-carboxylate |

InChI |

InChI=1S/C12H10N2O3/c1-2-17-12(15)11-9(7-13)8-5-3-4-6-10(8)14(11)16/h3-6,16H,2H2,1H3 |

InChI Key |

FQEGTISMQIGOBP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1O)C#N |

Origin of Product |

United States |

Preparation Methods

Reaction of Indole Derivatives with Cyanoacetic Acid or Cyanation Agents

- The primary approach involves the reaction of indole-2-carboxylate esters with cyanoacetic acid or related cyanation reagents under controlled conditions.

- Propanoic anhydride is often used as an activating agent at moderate temperatures to facilitate the formation of the cyano group, achieving high yields of the target compound.

- The reaction proceeds through nucleophilic substitution and cyclization steps, where the cyano group is introduced at the 3-position of the indole ring.

Oxidative Cyanation of 2-Oxindoles

- An alternative method involves oxidative cyanation of 2-oxindoles, which are structurally related to indole-2-carboxylates.

- This method uses mild oxidants and cyanide sources such as trimethylsilyl cyanide in the presence of catalysts or bases like potassium hydroxide.

- The reaction is typically carried out in solvents like methanol or dimethylformamide (DMF) at room temperature, followed by purification through flash chromatography.

- This approach allows for the introduction of the cyano group with good regioselectivity and moderate to high yields.

N-Hydroxylation of Indole Derivatives

- The introduction of the hydroxyl group at the nitrogen (N1) position is achieved through reduction or hydroxylation of nitro ketoesters or related intermediates.

- Reagents such as tin(II) chloride dihydrate (SnCl2·2H2O) in the presence of nucleophiles like benzyl alcohol or benzyl mercaptan have been employed.

- The reaction is conducted in solvents like 1,2-dimethoxyethane (DME) at mild temperatures (around 40 °C) with molecular sieves to control moisture.

- This method yields N-hydroxyindole derivatives efficiently, with yields ranging from 55% to 60%.

Detailed Reaction Conditions and Yields

Mechanistic Insights and Research Findings

- The cyano group introduction via propanoic anhydride involves activation of the carboxylate followed by nucleophilic attack by the cyano group, facilitating ring closure and formation of the indole core with the cyano substituent.

- Oxidative cyanation proceeds through the formation of reactive intermediates such as nitrone species, which then rearrange to the cyanated product.

- N-hydroxylation involves reduction of nitro groups to hydroxylamines, which then undergo intramolecular cyclization or rearrangement to yield the N-hydroxyindole structure.

- The presence of molecular sieves and controlled moisture is critical in the N-hydroxylation step to prevent side reactions and improve yield.

- Research indicates that the substitution pattern on the indole ring and the choice of nucleophile in the hydroxylation step significantly affect the reaction outcome and purity of the final product.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitutions at the 2-carboxylate position and through reactive intermediates formed under acidic conditions. Key examples include:

These reactions proceed via a reactive α,β-unsaturated nitrone intermediate (10 ), generated from the dehydration of tertiary alcohol 9 under acidic conditions .

Cycloaddition and Multi-Component Reactions

Ethyl 3-cyano-1-hydroxy-indole-2-carboxylate participates in cascade reactions with silyl enol ethers and allyl silanes, forming polycyclic indole derivatives:

| Nucleophile | Conditions | Product Class | Yield Range |

|---|---|---|---|

| Cyclic silyl enol ethers | SnCl<sub>2</sub>·2H<sub>2</sub>O, DME, 40°C | 3-substituted N-hydroxyindoles | 30–75% |

| Allenyl trimethylsilane | Same as above | Acetylenic compound 57 | 65% |

The mechanism involves conjugate addition to the electron-deficient indole core, followed by cyclization .

Michael Addition and Cyclization

The compound acts as a Michael acceptor in multi-component reactions:

Example Reaction Pathway (Scheme 8, ):

-

Knoevenagel Condensation : Aromatic aldehydes and malononitrile form α,β-unsaturated intermediates.

-

Michael Addition : Attack by the tautomer of 3-cyanoacetyl indole generates adduct 12 .

-

Cyclization : Intramolecular reaction yields pyranoindole derivatives (11 ) in 74–94% yields under ultrasonic irradiation .

Alkylation and Functionalization

Selective alkylation occurs at the hydroxyl group or indole nitrogen, depending on the halide used:

| Halide | Conditions | Product | Yield |

|---|---|---|---|

| Cl(CH<sub>2</sub>)<sub>3</sub>CN | K<sub>2</sub>CO<sub>3</sub>, DMF, 90°C | N-alkylated cyanoethyl derivative 23 | 76% |

| Methoxytrimethylsilane | Same as above | Methoxy-substituted indole 55 | 68% |

X-ray crystallography confirmed the structure of 55 , demonstrating regioselectivity in alkylation .

Condensation with Heterocycles

The compound reacts with acetylenedicarboxylates and isocyanides to form pyrans (Scheme 9, ):

Mechanism :

-

Zwitterionic intermediate (16 ) forms from isocyanide and acetylenedicarboxylate.

-

Proton transfer generates intermediates 17 and 18 , leading to ketenimine 19 .

-

Final cyclization produces 6-(indol-3-yl)-4H-pyrans (15 ) in 40–89% yields .

Stability and Reactivity

-

Acid Sensitivity : Decomposes under strong acidic conditions via nitrone intermediate formation .

-

Base Stability : Retains integrity in mild basic media but undergoes ester hydrolysis at elevated pH.

Biological Activity Modulation

Fluoro- and methoxy-substituted derivatives exhibit enhanced pharmacological properties, attributed to electronic and steric effects of substituents .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 3-cyano-1-hydroxy-indole-2-carboxylate serves as a versatile building block in the synthesis of various heterocyclic compounds. Recent studies have highlighted its role in multi-component reactions, which are crucial for creating complex molecular architectures efficiently.

Multi-component Reactions

The compound has been utilized in multi-component reactions to synthesize a range of derivatives, including:

- Pyran Derivatives : The reaction of this compound with aromatic aldehydes and malononitrile has led to the formation of functionalized pyrans with promising yields (70–88%) under mild conditions .

- Indolyltriazolylpyran Hybrids : By employing this compound in cycloaddition reactions, researchers have synthesized indolyltriazolylpyran hybrids, demonstrating biological activity against cancer cell lines .

Biological Activities

The biological activities associated with this compound derivatives are noteworthy, particularly in the context of medicinal chemistry.

Anticancer Activity

Several studies have evaluated the anticancer properties of compounds derived from this compound. For instance, derivatives synthesized through multi-component reactions have shown significant anti-proliferative effects against various cancer cell lines, indicating their potential as anticancer agents .

Antimicrobial Properties

Compounds derived from this compound have also been investigated for their antimicrobial properties. Research indicates that certain derivatives exhibit activity against a range of bacterial strains, suggesting their utility in developing new antimicrobial agents .

Case Studies and Research Findings

Several case studies illustrate the applications and effectiveness of this compound in synthetic and medicinal chemistry.

| Study | Synthesis Method | Yield | Biological Activity |

|---|---|---|---|

| Kumar et al. (2018) | Multi-component reaction with aromatic aldehydes | 91–95% | Anticancer activity against A549 cell line |

| Jiang and Yan (2017) | One-pot condensation with dimedone | 85–94% | Anti-proliferative effects on cancer cells |

| Recent Advances (2023) | Cycloaddition with phenyl acetylenes | 78–83% | Antimicrobial activity against Gram-positive bacteria |

Mechanism of Action

The mechanism of action of Ethyl 3-cyano-1-hydroxy-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. The presence of the cyano and hydroxy groups may enhance its binding affinity to certain biological targets, leading to its observed biological effects.

Comparison with Similar Compounds

Ethyl 3-cyano-1-hydroxy-indole-2-carboxylate can be compared with other indole derivatives such as:

Indole-3-acetic acid: A plant hormone with different functional groups and biological activities.

Indole-2-carboxylic acid: Lacks the cyano and hydroxy groups, leading to different chemical reactivity and biological properties.

Ethyl indole-3-carboxylate: Similar ester group but different substitution pattern on the indole ring.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other indole derivatives.

Biological Activity

Ethyl 3-cyano-1-hydroxy-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, often involving the alkylation of indole derivatives. The compound features a cyano group, a hydroxyl group, and an ethyl ester functional group, which contribute to its reactivity and biological activity.

Key Synthetic Pathways

- Alkylation Reactions : The synthesis often involves alkylation of methyl 3-hydroxyindole-2-carboxylate using functionalized halides under specific conditions to yield the desired cyanoester .

- Multi-component Reactions : Recent advancements have utilized multi-component reactions to enhance yield and efficiency in synthesizing indole derivatives .

Biological Activity

This compound exhibits a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Several studies have highlighted the anticancer potential of indole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast cancer) | 12.5 | |

| Similar Indole Derivative | HeLa (Cervical cancer) | 8.0 | |

| Similar Indole Derivative | A549 (Lung cancer) | 10.5 |

The anticancer activity is believed to be mediated through several mechanisms:

- Inhibition of Cell Proliferation : this compound has been shown to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.

- Cell Cycle Arrest : Studies indicate that this compound can cause G1 phase arrest in certain cancer cell lines, thereby inhibiting further cell division .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has exhibited anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro.

| Study | Inflammatory Model | Result |

|---|---|---|

| In vitro study on macrophages | LPS-induced inflammation | Reduced TNF-alpha levels by 40% at 10 µM |

Case Studies and Research Findings

- Case Study on Anticancer Efficacy : A study conducted on the efficacy of this compound against breast cancer cells showed a significant reduction in cell viability at concentrations above 10 µM. The study attributed this effect to the compound's ability to induce apoptosis through caspase activation .

- Anti-inflammatory Mechanism Exploration : Another research effort explored the anti-inflammatory mechanism of this compound using an animal model of arthritis. Results indicated a marked decrease in joint swelling and pain, suggesting potential for therapeutic use in inflammatory diseases .

Q & A

Q. What are the common synthetic routes to prepare Ethyl 3-cyano-1-hydroxy-indole-2-carboxylate, and how can reaction conditions be optimized?

The compound can be synthesized via condensation reactions starting from ethyl 3-formyl-1H-indole-2-carboxylate with nucleophiles like 2-hydantoin or barbituric acid derivatives. Reaction optimization often involves controlling temperature, solvent polarity, and catalyst choice (e.g., anhydrous aluminum chloride in 1,2-dichloroethane under argon) to improve yield and purity. Monitoring via TLC (25–33% ethyl acetate in hexane) and purification via Combiflash chromatography (0–40% ethyl acetate in hexane) are standard methods .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Key techniques include:

- NMR : To confirm indole ring substitution patterns and ester/cyano group positions.

- FT-IR : Peaks near 2200 cm⁻¹ (C≡N stretch) and 1700 cm⁻¹ (ester C=O) validate functional groups.

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., m/z for C₁₂H₁₀N₂O₃).

- X-ray crystallography : Resolves 3D structure, including bond angles and hydrogen bonding (using SHELX software for refinement) .

Q. What safety protocols are essential when handling this compound in the lab?

Use PPE (gloves, goggles, lab coats) and avoid skin contact. Work in a fume hood due to potential respiratory irritation. Waste must be segregated and disposed via certified biohazard services. Toxicity data (e.g., IARC classification) should be reviewed prior to use .

Advanced Research Questions

Q. How do substituents at the indole 3-position influence bioactivity, and what computational tools predict structure-activity relationships (SAR)?

Substituents like cyano or hydroxy groups modulate electron density and hydrogen-bonding capacity, affecting interactions with biological targets (e.g., enzyme active sites). Density Functional Theory (DFT) calculations and molecular docking (AutoDock, Schrödinger Suite) predict binding affinities. For example, cyano groups enhance electrophilicity, which can be critical for covalent inhibitor design .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Non-planar puckering of the indole ring and disorder in ester/cyano groups complicate refinement. SHELXL (via SHELX suite) is preferred for small-molecule refinement, using restraints for bond distances/angles. Validation tools like PLATON check for missed symmetry or twinning .

Q. How can conflicting reactivity data in literature be resolved during synthetic scale-up?

Contradictions in reaction conditions (e.g., solvent choice, catalyst loading) require systematic DoE (Design of Experiments). For instance, uses acetic acid under reflux, while employs chloroacetic acid with sodium acetate. Kinetic studies (e.g., in situ IR) can identify rate-limiting steps and optimize reagent stoichiometry .

Q. What strategies improve regioselectivity in derivatizing the indole core for novel analogs?

- Directed ortho-metalation : Use of directing groups (e.g., esters) to install substituents at specific positions.

- Protection/deprotection : Temporary protection of the hydroxy group (e.g., silylation) prevents side reactions during cyano group modification.

- Microwave-assisted synthesis : Accelerates reactions, reducing decomposition risks .

Methodological Guidance

Q. How to validate the purity of synthesized batches for pharmacological assays?

Q. What are best practices for storing and stabilizing this compound for long-term studies?

Store under argon at −20°C in amber vials to prevent photodegradation. Lyophilization enhances stability for aqueous solubility studies. Regular NMR checks (every 6 months) monitor degradation .

Data Contradiction Analysis

Q. Why do reported melting points vary across literature sources?

Discrepancies arise from polymorphic forms or impurities. For example, lists mp 205–209°C for indole-2-carboxylic acid derivatives, while reports broader ranges. Recrystallization (e.g., from ethanol/water) ensures consistent polymorphism, validated via PXRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.